molecular formula C9H9NO2 B1597186 3-Oxo-3-phenylpropanamide CAS No. 3446-58-0

3-Oxo-3-phenylpropanamide

Cat. No. B1597186
CAS RN: 3446-58-0
M. Wt: 163.17 g/mol
InChI Key: RTLKJCSGNBYCKJ-UHFFFAOYSA-N
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Description

3-Oxo-3-phenylpropanamide, also known as 3-oxo-3-phenylpropionamide or phenylacetylglutamine, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. In

Scientific Research Applications

Enantioselective Reduction

Quirós et al. (1997) reported the use of 3-oxo-3-phenylpropanamide in the enantioselective reduction by the fungus Mortierella isabellina. This process resulted in high yields and enantiomeric excesses of (S)-3-hydroxyamides, highlighting its potential in chiral synthesis (Quirós et al., 1997).

Spectral and Structural Analysis

Demir et al. (2016) synthesized and characterized a compound related to 3-oxo-3-phenylpropanamide, using X-ray diffraction, IR, NMR, and UV-Vis spectra. This study also involved DFT calculations to understand the molecular structure and properties (Demir et al., 2016).

Novel Synthesis Methods

Li et al. (2013) described the synthesis of 3-phenylpropanamide derivatives using ionic liquid [bmim]BF4. This method demonstrated advantages in simplicity, mild reaction conditions, and environmental friendliness (Li et al., 2013).

Chemoselective Reactions

The study by Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide. This research focused on its reactivity against various electrophiles, contributing to the development of new synthetic routes (Hajji et al., 2002).

Antimicrobial Evaluation

Fuloria et al. (2009) evaluated the antimicrobial properties of derivatives of 3-phenylpropanamide. This research contributes to the development of new antibacterial and antifungal agents (Fuloria et al., 2009).

Nanoparticle Sensitization

Tigaa et al. (2017) investigated the use of 3-phenylpropanamide derivatives in sensitizing the luminescence of lanthanide ions. This work suggests applications in the field of nanotechnology and materials science (Tigaa et al., 2017).

Oxindoles Synthesis

Wang et al. (2021) reported an efficient approach for synthesizing 3,3-disubstituted oxindole derivatives from phenylpropanamide derivatives, highlighting a new method in organic synthesis (Wang et al., 2021).

Shrimp Preservation

Dai et al. (2016) explored the use of 3-phenylpropanamide derivatives as potential shrimp preservatives. This research points to applications in food technology and preservation (Dai et al., 2016).

Synthesis and Spectral Analysis

Brine et al. (1992) focused on the synthesis and spectral analysis of N-phenylpropanamide derivatives. This study aids in understanding the structural and chemical properties of these compounds (Brine et al., 1992).

In Vitro Metabolism Study

Cooman and Bell (2019) conducted an in vitro metabolism study of a compound similar to 3-oxo-3-phenylpropanamide, providing insights into its metabolic pathways and potential applications in forensic science (Cooman & Bell, 2019).

properties

IUPAC Name

3-oxo-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(12)6-8(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKJCSGNBYCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382723
Record name 3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-phenylpropanamide

CAS RN

3446-58-0
Record name 3-Oxo-3-phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXO-3-PHENYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXT3JZ9L2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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